2-Amino-3-iodo-4-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-iodo-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, iodo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of a pyridine derivative, such as 4-iodopyridine, using a trifluoromethylating agent like trifluoromethyl iodide
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-iodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions include substituted pyridines, nitro derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-iodo-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and iodo groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)pyridine
- 3-Iodo-4-(trifluoromethyl)pyridine
- 2-Amino-3-chloro-4-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 2-Amino-3-iodo-4-(trifluoromethyl)pyridine is unique due to the presence of both the iodo and trifluoromethyl groups, which confer distinct chemical and biological properties. The iodo group enhances the compound’s reactivity in substitution and coupling reactions, while the trifluoromethyl group improves its stability and lipophilicity.
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLBSUOQHCSPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272236 | |
Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227602-87-0 | |
Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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